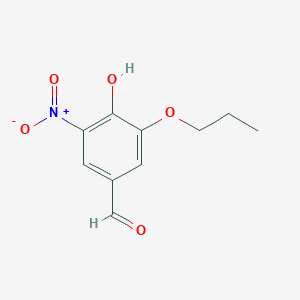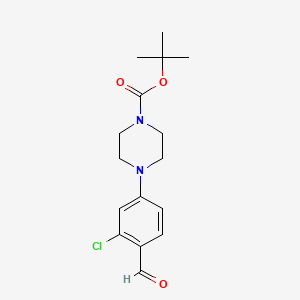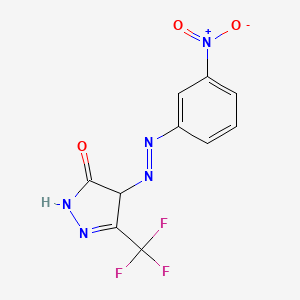
4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde
Descripción general
Descripción
The compound “4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde” likely belongs to the class of organic compounds known as aromatic ethers. These are aromatic compounds containing an ether group - an oxygen atom connected to two alkyl or aryl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (due to the “benzaldehyde” part of the name), two methoxy groups (-OCH3), and a difluoroethoxy group (-OCF2H). The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving “4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde” are not available, similar compounds often participate in reactions like electrophilic aromatic substitution, oxidation, and reduction.Physical And Chemical Properties Analysis
Based on the properties of similar compounds, “4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde” is likely to be a solid at room temperature. It might have a relatively high boiling point due to the presence of aromatic ring and ether groups .Aplicaciones Científicas De Investigación
Photodynamic Therapy Agents
Lastly, the compound could be investigated for its potential use in photodynamic therapy (PDT). By incorporating it into photosensitizers, it might enhance the absorption of light and generation of reactive oxygen species, which are used to destroy cancerous cells in PDT.
Each of these applications leverages the unique chemical structure of 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde to explore new scientific frontiers and develop innovative solutions across different fields of research. While the current web search did not yield specific applications for this compound, the proposed applications are based on the general roles similar compounds play in scientific research .
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Unfortunately, without specific information on “4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde”, it’s difficult to provide details on its mechanism of action.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,2-difluoroethoxy)-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-15-8-3-7(5-14)4-9(16-2)11(8)17-6-10(12)13/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNSPJJPZPRCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(F)F)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl}-2-phenyldiazene](/img/structure/B1425510.png)


![4-[Methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1425520.png)









![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)